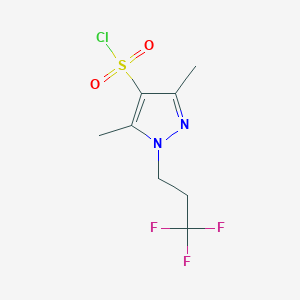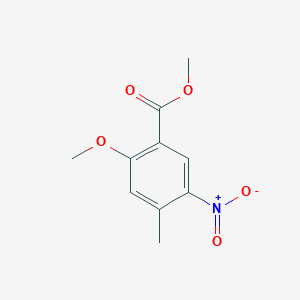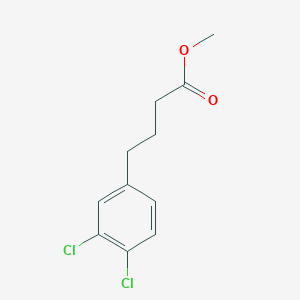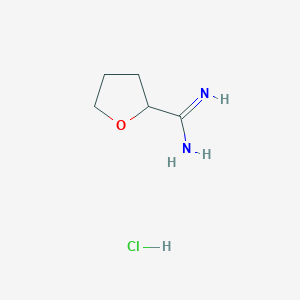
3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride
Vue d'ensemble
Description
3,5-Dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride (DMPP) is an organic compound belonging to the class of sulfonyl chlorides. It is a white, crystalline solid with a melting point of 115-117°C. DMPP is used in a variety of scientific research applications, including organic synthesis and drug discovery. In particular, it is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Applications De Recherche Scientifique
Self-Assembly and Metallosupramolecular Applications
The self-assembly process involving pyrazole derivatives can lead to the formation of complex metallosupramolecular structures. For instance, Hartshorn and Steel (1997) demonstrated that the reaction of a pyrazolylmethyl derivative with palladium chloride results in the self-assembly of a three-dimensional cage, highlighting the potential of such compounds in constructing intricate molecular architectures with potential applications in nanotechnology and molecular electronics. This study exemplifies the utility of pyrazole derivatives in the design of complex molecular systems (Hartshorn & Steel, 1997).
Synthesis of Novel Materials
Pyrazole derivatives have been explored for their utility in synthesizing novel materials with desirable properties. Liu et al. (2013) synthesized new fluorinated polyamides containing pyrazole moieties, which exhibited excellent solubility, thermal stability, and mechanical properties. These materials have potential applications in electronics, aerospace, and other high-performance material sectors, demonstrating the versatility of pyrazole derivatives in materials science (Liu et al., 2013).
Catalysis
The development of novel catalysts utilizing pyrazole structures has been a significant area of research. Zolfigol et al. (2015) introduced a sulfonic acid-functionalized pyridinium chloride based on a pyrazole derivative, showcasing its efficacy in catalyzing tandem reactions. This study underlines the role of pyrazole-based compounds in catalytic applications, offering efficient and environmentally friendly alternatives to traditional catalysts (Zolfigol et al., 2015).
Ionic Liquids and Solvent Applications
The structure and properties of ionic liquids incorporating pyrazole derivatives have been extensively studied. For instance, Bradley et al. (2002) investigated a series of imidazolium salts containing various anions, including those derived from pyrazole, to understand their phase behavior and applications as novel solvents. These studies highlight the potential of pyrazole derivatives in creating new ionic liquids with applications ranging from green chemistry to solvent systems (Bradley et al., 2002).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the exploration of pyrazole derivatives for their bioactivity and potential as therapeutic agents is noteworthy. Tucker et al. (2015) developed a sulfur-functionalized aminoacrolein derivative for synthesizing heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the versatility of pyrazole derivatives in drug discovery and development processes (Tucker et al., 2015).
Propriétés
IUPAC Name |
3,5-dimethyl-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClF3N2O2S/c1-5-7(17(9,15)16)6(2)14(13-5)4-3-8(10,11)12/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSDDZVJEFSNBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(F)(F)F)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole](/img/structure/B1427386.png)


![tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1427391.png)
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1427392.png)


![2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1427396.png)



